molecular formula C19H23N5O3 B2736571 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 863447-86-3

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No. B2736571
CAS RN: 863447-86-3
M. Wt: 369.425
InChI Key: AFTGDAXNZHCDIB-UHFFFAOYSA-N
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Description

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity Exploration

The quest for new anticancer agents led to the synthesis of various derivatives related to the chemical structure of interest. One study highlighted the in vitro cytotoxic activity against a broad spectrum of cancer cell lines, where derivatives showed appreciable cancer cell growth inhibition. This suggests potential applications in developing novel anticancer treatments (Al-Sanea et al., 2020).

Radioimaging Applications

Derivatives within the chemical family have been identified as selective ligands for the translocator protein (18 kDa), leading to the development of [18F]PBR111 for in vivo imaging using positron emission tomography (PET). This compound's synthesis, featuring a fluorine atom, allows for its application in neuroimaging to study various brain disorders (Dollé et al., 2008).

Histamine Release Inhibition

Research into the effects of 1H-pyrazolo[3,4-d]pyrimidines on the release of histamine from rat peritoneal mast cells has demonstrated significant inhibition. This highlights potential therapeutic applications in conditions related to excessive histamine release, furthering our understanding of allergy and inflammation mechanisms (Quintela et al., 2001).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and analyzed for their ability to form coordination complexes with metal ions, revealing insights into hydrogen bonding's role in self-assembly processes. Furthermore, these complexes have shown significant antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).

Synthesis and Antimicrobial Activity

The chemical structure has served as a key intermediate in synthesizing a variety of heterocyclic compounds with demonstrated antimicrobial activity. This opens avenues for developing new antimicrobial agents to combat resistant microbial strains, addressing a critical need in current medical treatments (Bondock et al., 2008).

properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-5-27-15-9-7-6-8-14(15)22-16(25)11-23-12-20-17-13(18(23)26)10-21-24(17)19(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTGDAXNZHCDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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